molecular formula C13H20N2O3 B5857940 N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide

N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide

Cat. No. B5857940
M. Wt: 252.31 g/mol
InChI Key: MCMBEUCJLGSNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMEDB or DIMEB. It is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields. It has been reported to have anticancer, antimicrobial, and antiviral properties. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, it has been reported to have activity against various bacterial and fungal strains. In antiviral research, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins involved in cancer cell growth, microbial and viral replication, and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide has been reported to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the expression of various genes involved in cancer cell growth and induce cell cycle arrest. In microbial and viral research, it has been reported to disrupt the cell membrane and inhibit the replication of the microbe or virus. In inflammation research, it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide in lab experiments are its potential applications in various fields, its high yield synthesis method, and its solubility in water and organic solvents. However, the limitations are its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are various future directions for N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide research. In cancer research, it can be studied for its potential use as a chemotherapeutic agent. In microbial and viral research, it can be studied for its potential use as an antimicrobial or antiviral agent. In inflammation research, it can be studied for its potential use as an anti-inflammatory agent. Further research can also be conducted to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. This method has been reported in various scientific papers and has been used by researchers to synthesize N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide for their experiments.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-15(2)8-7-14-13(16)10-5-6-11(17-3)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMBEUCJLGSNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide

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